4-(4-acetyl-1-piperazinyl)quinazoline is a compound belonging to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinazolines are characterized by a fused bicyclic structure containing a benzene ring and a pyrimidine ring. This specific compound features an acetyl group and a piperazine moiety, which contribute to its pharmacological properties.
Quinazoline derivatives, including 4-(4-acetyl-1-piperazinyl)quinazoline, have been extensively studied for their potential therapeutic effects. Research indicates that these compounds can exhibit antibacterial, antifungal, anticancer, and anti-inflammatory activities. The synthesis and bioactivity of quinazoline derivatives have been documented in various studies, highlighting their significance in drug development and medicinal chemistry .
4-(4-acetyl-1-piperazinyl)quinazoline is classified as a heterocyclic compound due to its incorporation of nitrogen atoms within its ring structure. It falls under the category of substituted quinazolines, which are often explored for their biological activities.
The synthesis of 4-(4-acetyl-1-piperazinyl)quinazoline can be achieved through several methods:
The synthesis typically involves heating the starting materials in solvents such as toluene or ethanol under specific temperature conditions. The reaction may also require catalysts or additives to improve yields and selectivity.
The molecular structure of 4-(4-acetyl-1-piperazinyl)quinazoline consists of:
The compound can undergo various chemical reactions typical for quinazolines, including:
Reactions may require specific conditions such as temperature control, solvent choice, and the presence of catalysts to facilitate desired transformations.
The mechanism of action for 4-(4-acetyl-1-piperazinyl)quinazoline involves interactions at the molecular level with biological targets such as enzymes or receptors. Quinazolines are known to modulate various signaling pathways, potentially leading to inhibition of cancer cell proliferation or antimicrobial activity.
The exact mechanism may vary based on the specific biological target but generally involves:
Studies have shown that certain quinazoline derivatives exhibit IC values in low micromolar ranges against various cancer cell lines, indicating significant potency .
Relevant data includes melting points and spectral data (NMR, IR) which confirm structural integrity upon synthesis.
4-(4-acetyl-1-piperazinyl)quinazoline has several scientific uses:
4-(4-Acetyl-1-piperazinyl)quinazoline (Chemical Formula: C₁₄H₁₆N₄O; CAS Registry Number: 594152) belongs to the fused bicyclic heterocycle family, featuring a quinazoline core system annulated to a piperazine moiety via a nitrogen-carbon bond at position 4. The quinazoline system itself comprises a benzene ring fused to a pyrimidine ring at the 5,6- and 7,8-bonds, creating a planar, electron-deficient aromatic system with two nitrogen atoms at positions 1 and 3 within the pyrimidine ring. The piperazine substituent at C4 exists predominantly in its chair conformation, with the acetyl group (-COCH₃) attached to the distal nitrogen (N4') of the piperazine ring [1] [4].
According to IUPAC nomenclature conventions, the parent compound is quinazoline. The substitution pattern is designated as 4-(4-acetylpiperazin-1-yl)quinazoline, where "4-acetylpiperazin-1-yl" indicates the 1-substituted piperazine bearing an acetyl group on its nitrogen at position 4. The atomic numbering follows standard quinazoline numbering: the pyrimidine nitrogen adjacent to the fusion point is N1, the next nitrogen is N3, and the fused benzene ring positions are numbered 5,6,7,8. The piperazine ring atoms are designated with primes (1',2',3',4',5',6'), where N1' connects to the quinazoline C4, and N4' bears the acetyl substituent [1] [5].
Descriptor | Value | Significance |
---|---|---|
Systematic Name | 4-(4-Acetylpiperazin-1-yl)quinazoline | IUPAC nomenclature |
Molecular Formula | C₁₄H₁₆N₄O | Elemental composition |
Molecular Weight | 256.31 g/mol | Mass spectrometry identification |
Hydrogen Bond Acceptors | 5 (N1, N3, O, N1', N4') | Solubility and binding interactions |
Hydrogen Bond Donors | 0 | Membrane permeability influence |
Rotatable Bonds | 3 (C4-N1', N1'-C2', N4'-C=O) | Conformational flexibility |
Aromatic Rings | 2 (Quinazoline core) | π-Stacking potential |
Topological Polar Surface Area (TPSA) | ~50 Ų | Cell permeability predictor |
The molecular structure exhibits distinct regions of polarity and hydrophobicity: the quinazoline core provides a planar, moderately hydrophobic surface capable of π-π stacking and van der Waals interactions, while the piperazine-acetyl moiety introduces polarity, hydrogen-bonding capacity, and conformational flexibility. The acetyl group serves as a hydrogen bond acceptor via its carbonyl oxygen and reduces the basicity of the piperazine nitrogen compared to unsubstituted piperazines, potentially influencing pharmacokinetic properties [4] [6].
Quinazoline chemistry traces its origins to 1869 when Griess synthesized the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, via anthranilic acid and cyanide reactions. The core structure gained its name "quinazoline" from Weddige in 1887 due to its isomeric relationship with cinnoline and quinoxaline. Significant medicinal interest emerged much later, catalyzed by the isolation of vasicine (peganine) from Adhatoda vasica in 1888 – the first naturally occurring quinazoline alkaloid with documented bronchodilatory properties. However, the true therapeutic breakthrough arrived in the 1950s with the clinical introduction of methaqualone (2-methyl-3-ortho-tolyl-4(3H)-quinazolinone), initially developed as an anticonvulsant but later widely prescribed as a sedative-hypnotic. This marked quinazoline's entry into modern pharmacotherapy [3] [5] [6].
The 1980s-2000s witnessed a renaissance in quinazoline medicinal chemistry with the discovery of their potent kinase inhibitory properties. This era produced seminal FDA-approved anticancer agents featuring the quinazoline pharmacophore:
These drugs share a common pharmacophore pattern: an unsubstituted or substituted quinazoline core acting as the hinge-binding motif, substituted at position 4 with an aniline or substituted aniline group, and at positions 6 and/or 7 with electron-donating groups (methoxy, ethoxy) to optimize receptor affinity. The structural evolution toward irreversible inhibitors (e.g., afatinib, osimertinib) incorporated acrylamide moieties capable of covalent bond formation with cysteine residues in the kinase domain [2] [5].
Era | Key Development | Significance |
---|---|---|
1869 | Griess synthesizes first quinazoline derivative | Foundation of quinazoline chemistry |
1888 | Isolation of vasicine (peganine) from Adhatoda vasica | First natural quinazoline alkaloid |
1950s | Introduction of methaqualone as sedative-hypnotic | First major therapeutic quinazoline |
1980s-90s | Discovery of quinazoline-based kinase inhibition | Paradigm shift in targeted cancer therapy |
2002-2013 | FDA approvals of gefitinib, erlotinib, lapatinib, afatinib | Validation of quinazoline scaffold in oncology |
2010s-Present | Development of 4-(piperazinyl)quinazolines including acetylpiperazinyl derivatives | Exploration of enhanced solubility and multitargeting |
The emergence of 4-(piperazinyl)quinazoline derivatives, including 4-(4-acetyl-1-piperazinyl)quinazoline, represents a contemporary structural diversification strategy focused on improving physicochemical properties and expanding biological target profiles. This structural motif departs from the traditional 4-anilinoquinazoline design by introducing a flexible, basic nitrogen-containing spacer. The piperazine ring serves as a versatile scaffold for introducing solubilizing groups (like acetyl) while potentially enabling interactions with diverse enzymatic targets beyond kinases, such as phosphodiesterases (PDEs) and modulators of inflammatory cytokines [2] [6] [8].
The incorporation of the piperazinyl moiety at the C4 position of quinazoline represents a strategic departure from classical 4-anilinoquinazolines, offering distinct advantages in molecular design. Piperazine, a six-membered diamine heterocycle, introduces conformational flexibility, enhanced water solubility, and the potential for hydrogen bonding interactions through its two nitrogen atoms. When attached to quinazoline's C4 position—a site critically involved in hinge-region binding within kinase ATP pockets—the piperazine linker can project diverse substituents into solvent-exposed regions or secondary hydrophobic pockets, thereby modulating target selectivity and physicochemical properties [5] [6].
The specific addition of an acetyl group (-COCH₃) to the terminal piperazine nitrogen (N4') produces several critical effects:
In biological contexts, the 4-(4-acetylpiperazin-1-yl)quinazoline motif has demonstrated promising activity profiles. Derivatives bearing this substituent pattern have shown:
Substituent Feature | Structural Consequence | Biological/Pharmacological Implication |
---|---|---|
Piperazinyl Nitrogen (N1') | Basic center, protonatable | Enhanced water solubility; potential for salt formation; cationic character influences membrane penetration |
Acetyl Carbonyl Oxygen | Hydrogen bond acceptor | Specific binding to serine/threonine residues in kinases or PDEs; improved target affinity |
Piperazine Ring Flexibility | Rotatable bonds (C4-N1', N1'-C2') | Adaptability to diverse binding site geometries; potential for optimized solvent positioning |
Reduced N4' Basicity | pKa depression (~2-3 units) | Increased fraction of unionized species at physiological pH; improved blood-brain barrier permeability potential |
Metabolic Protection | Blocked N-dealkylation pathway | Improved metabolic stability; longer plasma half-life |
The acetylpiperazinylquinazoline architecture thus represents a versatile platform for further optimization. Current research explores variations in quinazoline substitution patterns (e.g., 6,7-alkoxy substitutions to enhance kinase affinity) alongside modifications to the piperazine ring (e.g., different acyl groups, sulfonamides, or heteroaryl substitutions) to fine-tune target selectivity, potency, and drug-like properties. The continued investigation of this chemotype holds promise for developing novel therapeutics targeting inflammation, oncology, and central nervous system disorders [2] [5] [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1